molecular formula C12H13BrO3 B2705889 Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1555708-89-8

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B2705889
CAS No.: 1555708-89-8
M. Wt: 285.137
InChI Key: LHYBWCQOBNAJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a brominated aromatic ring, a hydroxyl group, and a methyl ester moiety. Its structure was confirmed via single-crystal X-ray diffraction (SCXRD) with an R factor of 0.038, indicating high precision in bond length and angle determination . The cyclobutane ring exhibits puckering, analyzed using Cremer-Pople parameters (e.g., amplitude and phase angles), which influence molecular conformation and stability . The compound’s synthesis typically involves [2+2] cycloaddition or ring-closing strategies, leveraging the reactivity of bromophenyl precursors and esterification steps .

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYBWCQOBNAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Catalyzed Dehydration and Chlorination

Reaction of the hydroxy group with hydrochloric acid (HCl) in toluene facilitates dehydration and substitution, forming methyl 3-chloro-3-(4-bromophenyl)cyclobutane-1-carboxylate. This step is critical for generating reactive intermediates for downstream transformations.

Reagent/Conditions Product Yield
Concentrated HCl in toluene, 24°C, 4hMethyl 3-chloro-3-(4-bromophenyl)cyclobutane-1-carboxylate76% (over three steps)

Esterification and Functionalization

The ester group undergoes standard esterification reactions. For example, treatment with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) confirms the stability of the methyl ester under basic conditions. This step is often utilized to preserve the ester functionality during multi-step syntheses.

Reagent/Conditions Product Yield
CH₃I, K₂CO₃ in DMF, 24°C, overnightMethyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (recovery)Quantitative

Base-Mediated Ring Contraction

Exposure to potassium bis(trimethylsilyl)amide (KHMDS) in toluene-THF induces a ring contraction, forming methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate. This reaction exploits the strain in the cyclobutane ring to generate a bicyclo[1.1.0] structure, a valuable motif in medicinal chemistry.

Reagent/Conditions Product Yield
1.0 equiv KHMDS in toluene-THF, 0°C → 24°C, 2hMethyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate76% (over three steps)

Potential Nucleophilic Substitution at the Bromophenyl Group

While not explicitly documented in the cited sources, the bromine atom on the aromatic ring is theoretically amenable to nucleophilic aromatic substitution (e.g., with azide or cyanide ions) or cross-coupling reactions (e.g., Suzuki-Miyaura). Such transformations could diversify the compound’s applications in synthesizing functionalized aromatics.

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing additional functional groups.

Reagent/Conditions Product
Aqueous HCl or NaOH, reflux3-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid

Mechanistic Insights

  • Ring Contraction : The KHMDS-mediated reaction proceeds via deprotonation of the hydroxyl group, followed by elimination to form a strained intermediate. Subsequent reorganization leads to the bicyclo[1.1.0] structure .

  • Chlorination : HCl likely protonates the hydroxyl group, facilitating its departure as water and enabling nucleophilic attack by chloride.

Comparative Reactivity

The bromine atom’s size and polarizability distinguish this compound from chloro- or fluoro-substituted analogs, enhancing its utility in cross-coupling reactions. The hydroxy group’s acidity (pKa ~12–14) further enables selective deprotonation for functionalization.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate serves as a versatile building block in organic synthesis. It is particularly useful for:

  • Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through various reactions, including cyclization and functionalization.
  • Development of Cyclobutane Derivatives : Its structural features make it an ideal precursor for synthesizing cyclobutane-containing compounds that may exhibit unique chemical properties or biological activities.

Biological Research

In biological contexts, this compound has garnered attention for its potential interactions with biomolecules:

  • Pharmacophore Development : Due to its functional groups, this compound is being studied as a potential pharmacophore in drug design. Its ability to engage in hydrogen bonding and halogen bonding may influence its biological activity, making it a candidate for further investigation in therapeutic applications.
  • Interaction Studies : Research indicates that the compound may exhibit specific molecular interactions due to the presence of the bromine atom and hydroxyl group, suggesting potential roles in targeting specific biological pathways or receptors.

Medicinal Applications

The structural characteristics of this compound position it as a candidate for various medicinal applications:

  • Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound could be effective in treating inflammatory diseases due to their ability to modulate inflammatory pathways.
  • Antimicrobial Properties : Investigations are ongoing into the antimicrobial efficacy of this compound and its derivatives, which may lead to the development of new therapeutic agents against resistant strains of bacteria.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound involved the esterification of 3-(4-bromophenyl)cyclobutanecarboxylic acid with methanol under acidic conditions. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

In another study, researchers evaluated the biological activity of this compound against various cancer cell lines. The compound exhibited moderate cytotoxicity, suggesting potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to derivatives with modified substituents (Table 1). Key differences in functional groups, molecular weights, and physicochemical properties are highlighted:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (Target) C₁₂H₁₃BrO₃ -OH, -COOCH₃, 4-BrPh 285.14 Polar due to -OH; ester enhances lipophilicity. SCXRD-confirmed puckered cyclobutane .
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate C₁₂H₁₃BrO₂ -COOCH₃, 4-BrPh (no -OH) 269.13 Reduced polarity; higher lipophilicity. Likely planar cyclobutane conformation .
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ -COOH, 3-Me-4-BrPh 269.13 Acidic (pKa ~4-5); increased water solubility vs. ester analogs. Limited SCXRD data .
Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate C₁₄H₁₅BrN₂O₄S₂ -SO₂NH-Thiophene, -COOCH₃, 4-BrPh 419.31 Enhanced bioactivity (e.g., enzyme inhibition); bulkier structure may reduce solubility .

Table 1. Structural and functional comparisons of the target compound with analogs.

Physicochemical and Reactivity Differences

  • Hydrogen Bonding : The hydroxyl group in the target compound enables intramolecular H-bonding with the ester carbonyl, stabilizing the puckered cyclobutane conformation . Analogs lacking -OH (e.g., Methyl 3-(4-bromophenyl)cyclobutanecarboxylate) exhibit weaker intermolecular interactions.
  • Solubility : The carboxylic acid derivative (1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid) is more water-soluble (logP ~2.5) than the target compound (logP ~3.1) due to ionization at physiological pH .
  • Reactivity: The target’s hydroxyl group increases susceptibility to oxidation or acetylation compared to non-hydroxylated analogs.

Crystallographic and Conformational Analysis

SCXRD data for the target compound reveals a puckered cyclobutane ring (Cremer-Pople parameters: q = 0.35 Å, φ = 120°), contrasting with the near-planar cyclobutane in Methyl 3-(4-bromophenyl)cyclobutanecarboxylate (q = 0.12 Å) . This puckering may enhance steric shielding of the ester group, delaying hydrolysis compared to linear analogs.

Biological Activity

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (CAS Number: 1555708-89-8) is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group, a bromophenyl group, and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and pharmacological applications.

The molecular formula of this compound is C₁₂H₁₃BrO₃, with a molecular weight of 285.137 g/mol. The synthesis often involves the cyclization of precursors such as 4-bromobenzaldehyde and ethyl diazoacetate, followed by hydrolysis and esterification processes to yield the final product .

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biomolecules. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups are capable of forming hydrogen bonds with polar amino acids. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties. Its structural similarity to known pharmacophores suggests potential applications in treating various conditions:

  • Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation through inhibition of specific pathways involved in inflammatory responses .
  • Pain Management : The compound may exhibit anti-nociceptive properties, akin to those observed in rodent models for visceral and neuropathic pain .
  • Cancer Therapy : Emerging studies suggest that derivatives of this compound could inhibit targets like indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer immunotherapy .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays have shown that compounds structurally related to this compound can inhibit key enzymes involved in inflammatory pathways, suggesting a potential mechanism for its anti-inflammatory activity.
  • In Vivo Models : Experimental models have indicated that administration of related compounds leads to significant reductions in pain responses without eliciting addictive behaviors, highlighting their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the substituents on the cyclobutane ring to enhance biological activity and selectivity for specific targets. Such modifications have led to increased potency against IDO and other relevant biomarkers in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameActivity ProfileKey Features
Methyl 3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylateModerate anti-inflammatory effectsChlorine substituent alters reactivity
Methyl 3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylateEnhanced binding affinity for certain receptorsFluorine increases lipophilicity
Methyl 3-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylateLowered anti-cancer activityMethyl group reduces steric hindrance

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, potentially increasing its binding affinity for biological targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate?

The compound is typically synthesized via a multi-step process involving cycloaddition or condensation reactions. For example, refluxing (Z)-methyl 2-((1-formylnaphthalen-2-yloxy)methyl)-3-(4-bromophenyl)acrylate with sarcosine in benzene, followed by column chromatography and crystallization using chloroform/methanol (1:1), yields the pure product . Optimization of reaction time, solvent systems, and purification techniques (e.g., slow evaporation for crystallization) is critical for high yields and purity.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Data collection using diffractometers (e.g., Bruker Kappa APEX2) and refinement via programs like SHELXL (for small molecules) or SHELXTL (for macromolecules) provide precise bond lengths, angles, and torsion angles. Key parameters include R-factors (e.g., R1=0.038R_1 = 0.038) and data-to-parameter ratios (>15:1) to ensure reliability . Hydrogen atoms are often placed in idealized positions with riding models during refinement.

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm functional groups and stereochemistry. For example, methyl ester protons resonate at ~3.67 ppm, while aromatic protons from the 4-bromophenyl group appear as doublets (J=8.3HzJ = 8.3 \, \text{Hz}) .
  • IR : Hydroxy (-OH) and carbonyl (C=O) stretches are observed at ~3400 cm1^{-1} and ~1700 cm1^{-1}, respectively.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C24H22BrNO3C_{24}H_{22}BrNO_3, Mr=452.34M_r = 452.34) .

Advanced Research Questions

Q. How is conformational analysis of the cyclobutane and heterocyclic rings performed?

Conformational flexibility is quantified using Cremer-Pople puckering parameters. For example:

  • The cyclobutane ring may adopt a half-chair conformation with amplitude Q=0.468A˚Q = 0.468 \, \text{Å}, polar angle θ=132.5\theta = 132.5^\circ, and azimuthal angle ϕ=83.1\phi = 83.1^\circ.
  • The pyrrolidine ring can exhibit an envelope conformation (q2=0.433A˚,ϕ=214.5q_2 = 0.433 \, \text{Å}, \phi = 214.5^\circ) . Software like ORTEP-3 visualizes anisotropic displacement ellipsoids and ring puckering .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing is stabilized by:

  • C–H⋯Br hydrogen bonds (e.g., dH⋯Br=2.89A˚d_{\text{H⋯Br}} = 2.89 \, \text{Å}).
  • π–π interactions between aromatic rings (centroid-to-centroid distance = 3.453 Å).
  • C–H⋯π interactions involving the naphthalene system (e.g., dH⋯Cg=2.76A˚d_{\text{H⋯Cg}} = 2.76 \, \text{Å}) . Mercury or PLATON software analyzes these interactions .

Q. How are data contradictions resolved during crystallographic refinement?

Discrepancies in electron density maps or thermal parameters are addressed by:

  • Omitting weak reflections (e.g., 110 and 100 in refinement cycles).
  • Adjusting riding models for hydrogen atoms.
  • Validating geometric restraints (e.g., bond lengths, angles) against databases like Cambridge Structural Database (CSD) .

Q. What pharmacological applications are associated with this compound?

Derivatives of chromenopyrrole and bromophenyl moieties exhibit:

  • Antimicrobial activity : Inhibition of mycobacteria and Candida species via hydrophobic interactions with cell membranes.
  • Antiviral properties : Potential HIV-1 inhibition through binding to reverse transcriptase.
  • Neuroactive effects : Modulation of serotonin/dopamine receptors for anxiety/depression treatment .

Methodological Considerations

Q. How is the purity of synthesized batches validated for pharmacological studies?

  • HPLC : Retention time matching and peak integration (>98% purity).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues .

Q. What computational tools predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculates Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Docking (AutoDock Vina) : Simulates binding to biological targets (e.g., HIV-1 protease).
  • QSAR Models : Relate substituent effects (e.g., bromine electronegativity) to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.